molecular formula C48H32O2S B8089583 (S)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diol

(S)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diol

Cat. No.: B8089583
M. Wt: 672.8 g/mol
InChI Key: ATTXRBFPNYSAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol is a chiral organic compound known for its unique structural features and significant applications in various fields of chemistry. This compound consists of two anthryl groups attached to a binaphthyl core, which imparts distinct optical and electronic properties. The presence of hydroxyl groups at the 2,2’-positions of the binaphthyl moiety further enhances its reactivity and potential for forming hydrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol typically involves the coupling of 9-anthraldehyde with a binaphthyl derivative. One common method includes the use of a Grignard reagent, where 9-anthraldehyde is reacted with a binaphthyl magnesium bromide under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of (S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol involves its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a chiral selector in different chemical processes. The specific pathways involved depend on the nature of the reactions and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Binaphthyl-2,2’-diol (BINOL): A widely used chiral ligand in asymmetric synthesis.

    1,1’-Spirobiindane-7,7’-diol (SPINOL): Another chiral compound with applications in catalysis.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Known for its use in transition metal catalysis.

Uniqueness

(S)-3,3’-Bis(9-anthryl)-1,1’-binaphthyl-2,2’-diol is unique due to the presence of anthryl groups, which impart distinct electronic and optical properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of organic semiconductors and optoelectronic devices .

Properties

IUPAC Name

3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O2.H2S/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44;/h1-28,49-50H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTXRBFPNYSAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C9C=CC=CC9=CC1=CC=CC=C18)O.S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H32O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.